Aurafuron A

Description

Properties

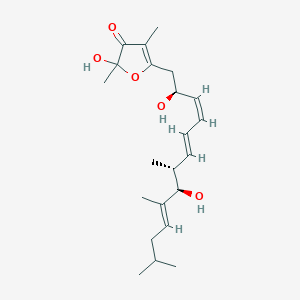

Molecular Formula |

C22H34O5 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

5-[(2S,3Z,5E,7R,8R,9E)-2,8-dihydroxy-7,9,12-trimethyltrideca-3,5,9-trienyl]-2-hydroxy-2,4-dimethylfuran-3-one |

InChI |

InChI=1S/C22H34O5/c1-14(2)11-12-16(4)20(24)15(3)9-7-8-10-18(23)13-19-17(5)21(25)22(6,26)27-19/h7-10,12,14-15,18,20,23-24,26H,11,13H2,1-6H3/b9-7+,10-8-,16-12+/t15-,18-,20-,22?/m1/s1 |

InChI Key |

AQQYZHDRTDSOER-LYKBUVKOSA-N |

Isomeric SMILES |

CC1=C(OC(C1=O)(C)O)C[C@@H](/C=C\C=C\[C@@H](C)[C@H](/C(=C/CC(C)C)/C)O)O |

Canonical SMILES |

CC1=C(OC(C1=O)(C)O)CC(C=CC=CC(C)C(C(=CCC(C)C)C)O)O |

Synonyms |

aurafuron A |

Origin of Product |

United States |

Scientific Research Applications

Antifungal Properties

Aurafuron A has demonstrated potent antifungal activity against a range of filamentous fungi. In laboratory studies, it inhibited the growth of various fungal strains, indicating its potential as a natural antifungal agent. This property is particularly valuable in the development of new antifungal therapies, especially in the context of increasing resistance to conventional antifungal drugs .

Antibiotic Activity

While this compound primarily exhibits antifungal properties, it also shows weak antibacterial activity against certain Gram-positive bacteria. This dual action makes it a candidate for further research into its potential applications in treating infections caused by both fungi and bacteria .

Cytotoxic Effects

Research has indicated that this compound possesses cytotoxic properties against specific cell lines, such as the mouse fibroblast cell line L929. This characteristic suggests potential applications in cancer research, where compounds with cytotoxic effects can be explored for their ability to target and kill cancer cells .

Research Findings and Case Studies

Several studies have documented the effects and applications of this compound:

Comparison with Similar Compounds

Aurafuron B: Isomeric Variants

Aurafuron B (C₂₂H₃₂O₄; molecular weight: 360) exists as two geometric isomers: (8Z)-aurafuron B (2a) and (8E)-aurafuron B (2b) . Key differences from Aurafuron A include:

- Structural Features : Aurafuron B lacks the hydroxyl group at C-7, resulting in an uninterrupted conjugated double-bond system (6E,8Z,10E,14E) .

- Spectral Data : UV absorption shifts to higher wavelengths (259 nm and 369 nm) due to extended conjugation, while IR bands appear at 1682 cm⁻¹ and 1601 cm⁻¹ .

- Bioactivity : (8Z)-Aurafuron B exhibits weak activity against Gram-positive bacteria (e.g., Bacillus subtilis), unlike this compound, which is inactive against bacteria .

Table 1: Physico-Chemical Comparison of this compound and B

| Property | This compound | (8Z)-Aurafuron B |

|---|---|---|

| Molecular Formula | C₂₂H₃₄O₅ | C₂₂H₃₂O₄ |

| Molecular Weight | 378 | 360 |

| UV λmax (nm) | 231, 281 | 259, 369 |

| IR Bands (cm⁻¹) | 1696, 1616 | 1682, 1601 |

| Antifungal Activity | Moderate | Moderate |

| Antibacterial Activity | None | Weak (Gram+) |

Marine-Derived Furanones: Siphonarienfuranones and Aglajne-2

Siphonarienfuranones, isolated from marine mollusks (e.g., Siphonaria spp.), share a 3(2H)-furanone core but differ in alkyl chain length (C₁₃–C₁₉) and hydroxylation patterns . Aglajne-2 from Bulla striata features a similar furanone skeleton but includes a brominated aromatic ring, enhancing its cytotoxicity against cancer cells .

Key Contrasts :

- Bioactivity: Siphonarienfuranones lack antifungal effects but exhibit anti-inflammatory properties, while this compound targets fungi .

- Biosynthesis: Marine furanones derive from polypropionate pathways, unlike the PKS-driven biosynthesis of Aurafurons .

Actinomycete-Derived Analogues: Actinofuranones and JBIR-108

Actinofuranones D–I (e.g., from Streptomyces gramineus) feature a 2-hydroxy-2-methyl-2,3-dihydro-3(2H)-furanone core with varying alkyl chains . JBIR-108, a related compound, includes a 2-hydroxyethyl group at C-2, resulting in four diastereomers .

Structural and Functional Differences :

- Stereochemistry: Actinofuranones exist as C-2 epimers (1:1 ratio), whereas this compound’s stereoisomerism arises from hemiacetal and hydroxylation sites .

- Bioactivity: Actinofuranones inhibit NF-κB and COX-2 in inflammatory models, contrasting with this compound’s cytotoxic and antifungal roles .

Fungal Metabolite AS-183

AS-183, isolated from Scedosporium sp., shares a furanone core but functions as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor . Its bioactivity profile diverges significantly from Aurafurons, emphasizing functional diversity within structurally related polyketides.

Preparation Methods

Retrosynthetic Analysis

The synthesis dissected this compound into two fragments:

-

Fragment A : The 3(2H)-furanone moiety with a stereodefined hydroxyl group.

-

Fragment B : The alkenyl side chain bearing a terminal bromine for cross-coupling.

Suzuki-Miyaura Cross-Coupling

Fragment B was prepared via a Suzuki-Miyaura reaction between a boronic ester and a bromoalkene, catalyzed by Pd(PPh₃)₄ (yield: 78–85%). This step established the E-configured double bond critical for bioactivity.

Anionic Aldol Addition

Fragment A was synthesized through an asymmetric aldol reaction between a ketone and aldehyde, mediated by a chiral lithium amide base. The reaction achieved high diastereoselectivity (dr > 95:5) and yield (82%).

Final Assembly

Coupling of Fragments A and B via a Wittig reaction, followed by global deprotection, furnished (−)-aurafuron A in 11 linear steps with an overall yield of 9.4%.

Table 1: Key Parameters of Total Synthesis

| Step | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | Cross-Coupling | 85 | E > 98:2 |

| Anionic Aldol | C–C Bond Formation | 82 | dr > 95:5 |

| Wittig Reaction | Olefination | 76 | Z > 90:10 |

| Global Deprotection | Acidic Cleavage | 92 | – |

Biosynthetic Pathways and Engineered Production

While no direct biosynthetic route for this compound has been elucidated, insights from related fungal polyketides suggest a potential pathway involving:

-

Polyketide Synthase (PKS) Assembly : A type I PKS would synthesize the furanone backbone via iterative decarboxylative Claisen condensations.

-

Oxidative Modifications : Cytochrome P450 enzymes (e.g., SetF in Aspergillus duricaulis) could catalyze epoxidation and furanone cyclization, as observed in structurally analogous compounds.

-

Prenylation : A geranylgeranyl transferase might install the alkenyl side chain, though this remains speculative.

Recent advances in heterologous expression (e.g., in Aspergillus oryzae) offer promise for future engineered biosynthesis, but current yields remain suboptimal compared to chemical synthesis.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

| Parameter | Natural Extraction | Chemical Synthesis | Biosynthesis (Projected) |

|---|---|---|---|

| Yield (mg/g substrate) | 0.001–0.002 | 0.094 | 0.01–0.05 (estimated) |

| Purity (%) | 95–98 | >99 | 90–95 |

| Scalability | Limited | Kilogram-scale | Pilot-scale |

| Cost (USD/g) | 12,000–18,000 | 2,400–3,200 | 800–1,500 |

Chemical synthesis currently outperforms other methods in yield and scalability, though biosynthetic approaches may become competitive with further optimization.

Q & A

Basic Research Questions

Q. What are the key structural features of Aurafuron A, and what analytical techniques are essential for its identification?

- Methodological Answer : To confirm the structure of this compound, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) with high-resolution mass spectrometry (HR-MS). Comparative analysis with published spectral data is critical for validation . For novel derivatives, ensure purity via HPLC (>95%) and elemental analysis, and cross-reference with synthetic standards to minimize misidentification .

Q. What are the established synthetic routes for this compound, and how can researchers optimize yield and purity?

- Methodological Answer : this compound is typically synthesized via polyketide pathways or modular enzymatic assembly. Key steps include:

- Precursor selection (e.g., malonyl-CoA derivatives) and optimization of reaction conditions (pH, temperature) to enhance enzyme activity in biosynthetic routes .

- For chemical synthesis, use retrosynthetic analysis to identify critical intermediates (e.g., furan rings), and employ catalysts (e.g., palladium for cross-coupling) to improve stereochemical control .

- Monitor reaction progress with TLC/GC-MS and purify via column chromatography. Yield optimization may require DoE (Design of Experiments) approaches to test variables systematically .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent controls) or compound stability. Address discrepancies by:

- Conducting comparative meta-analysis of protocols (e.g., IC₅₀ values under standardized ATP levels in cytotoxicity assays) .

- Validating bioactivity via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) and ensuring compound integrity (e.g., stability testing via LC-MS over 24–72 hours) .

- Applying statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding variables . Replicate studies in independent labs to confirm reproducibility .

Q. What computational strategies are effective in predicting the molecular interactions of this compound with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding poses with putative targets (e.g., kinase domains). Refine predictions via:

- Molecular dynamics simulations (GROMACS/NAMD) to assess binding stability over 100+ ns trajectories .

- Pharmacophore mapping (Schrödinger Phase) to identify critical functional groups (e.g., hydroxyl or furan moieties) .

- Validate in silico results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities experimentally .

Q. How should researchers design ecological studies to investigate the natural roles of this compound in its source organism?

- Methodological Answer :

- Hypothesis-driven sampling : Collect source organisms (e.g., endophytic fungi) from diverse habitats and quantify this compound via LC-MS/MS under varying stress conditions (e.g., nutrient deprivation) .

- Gene knockout models : Use CRISPR-Cas9 to disrupt biosynthetic gene clusters (e.g., polyketide synthases) and compare phenotypic changes (e.g., antimicrobial defense) in wild vs. mutant strains .

- Ecological interaction assays : Test this compound’s allelopathic effects on competing microorganisms via co-culture experiments and metabolomic profiling .

Data Management & Reproducibility

Q. What criteria should guide the selection of negative/positive controls in this compound bioactivity studies?

- Methodological Answer :

- Positive controls : Use structurally analogous compounds with confirmed activity (e.g., known kinase inhibitors for antiproliferative assays) .

- Negative controls : Include solvent-only (e.g., DMSO) and heat-denatured enzyme/cell lysate controls. Validate assay specificity via siRNA knockdown of target proteins .

- Document controls in detail (concentrations, sources) to enable cross-study comparisons .

Q. How can researchers ensure reproducibility in this compound isolation protocols across laboratories?

- Methodological Answer :

- Standardize extraction solvents (e.g., ethyl acetate vs. methanol) and chromatographic columns (e.g., C18 vs. silica gel) .

- Share raw NMR/MS data in public repositories (e.g., GNPS) and provide step-by-step SOPs (Supplemental Information) for critical steps (e.g., gradient elution profiles) .

- Collaborate via inter-laboratory validation studies to assess protocol robustness .

Ethical & Collaborative Considerations

Q. What ethical guidelines apply to the use of this compound in interdisciplinary research (e.g., marine bioprospecting)?

- Methodological Answer :

- Adhere to the Nagoya Protocol for access and benefit-sharing when sourcing organisms from biodiverse regions .

- Disclose funding sources (e.g., industry partnerships) in publications and avoid data manipulation via blinded analysis (e.g., third-party code for metabolomic data processing) .

- For human cell line studies, obtain IRB approval and include consent documentation in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.